N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine is a chemical compound characterized by its unique structure, which includes a dimethylamino group and a thienylmethyl moiety. Its molecular formula is C12H23N3S, and it has a molecular weight of approximately 241.4 g/mol. The compound features two amine groups and a thienyl ring, contributing to its potential biological activity and reactivity in chemical processes .
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .
N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine exhibits notable biological activity, particularly as a potential pharmaceutical agent. Research indicates that compounds with similar structures may act as:
In vitro studies have shown promising results in inhibiting histamine release and other inflammatory mediators, indicating its potential use in treating allergic conditions .
The synthesis of N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine typically involves the following steps:
This method highlights the versatility of amine chemistry in synthesizing complex organic molecules .
N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine finds applications in various fields:
Its unique structure makes it a valuable compound for both academic research and industrial applications .
Studies exploring the interactions of N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine with biological targets have revealed:
These interaction studies are crucial for understanding the compound's mechanism of action and optimizing its use in therapeutic applications .
Several compounds share structural similarities with N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethyl-N′-thiophen-2-ylmethyl-propane-1,3-diamine | Contains a thiophene ring | Focused on proteomics research |
| N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine | Similar amine structure with a furan ring | Potentially different biological activity |
| 2-(2-Pyridylamino)ethyldimethylamine | Contains a pyridine ring | Used primarily as a reagent in organic synthesis |
These compounds illustrate the diversity within this class of chemicals while highlighting the unique thienyl component of N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine that may confer distinct biological properties .
N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine possesses the molecular formula C₁₂H₂₃N₃S, indicating a complex organic structure containing carbon, hydrogen, nitrogen, and sulfur atoms [1] [2] [3]. The compound is characterized by the presence of twelve carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and one sulfur atom within its structural framework [4] [3]. This molecular composition reflects the integration of multiple functional groups, including aliphatic chains, aromatic heterocyclic components, and tertiary amine functionalities [1] [2].
The molecular formula demonstrates the compound's classification as a substituted diamine derivative with heteroaromatic character [1] [3]. The presence of three nitrogen atoms indicates multiple basic sites within the molecule, while the single sulfur atom is incorporated into the thiophene ring system [2] [4]. The carbon-to-hydrogen ratio suggests a combination of saturated aliphatic chains and aromatic systems, consistent with the compound's mixed aliphatic-aromatic structure [1] [3].
The molecular weight of N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine is precisely 241.40 grams per mole [1] [2] [4]. This molecular weight value places the compound within the range of medium-sized organic molecules, suitable for various chemical applications and synthetic transformations [3]. The calculated molecular weight corresponds exactly to the sum of atomic weights based on the molecular formula C₁₂H₂₃N₃S [2] [4].
Comparative analysis reveals that this molecular weight is consistent with other compounds sharing the same molecular formula, such as certain pyrazole derivatives and thiourea compounds, which also exhibit molecular weights of 241.40 grams per mole [5] [6]. The molecular weight determination is critical for accurate stoichiometric calculations in synthetic procedures and analytical characterizations [2] [3].
The structural architecture of N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine encompasses three distinct functional domains connected through flexible alkyl linkers [1] [4]. The compound exhibits a linear arrangement with the propane-1,3-diamine backbone serving as the central structural element, from which the dimethylaminoethyl and thienylmethyl substituents extend [2] [3]. This molecular design creates a versatile scaffold capable of adopting multiple conformational states due to the rotational freedom around single bonds [7] [8].
The thienylmethyl group constitutes a critical structural component, consisting of a thiophene ring system connected to the diamine backbone through a methylene bridge [9] [10]. Thiophene, as a five-membered heterocyclic aromatic compound, contributes significant electronic properties to the overall molecular structure [11] [12]. The sulfur heteroatom within the thiophene ring possesses two lone pairs of electrons, with one pair participating in the aromatic sextet and the other residing in the plane of the ring [13] [12] [14].
The thiophene ring system exhibits electron-rich character due to the contribution of sulfur's electron pairs to the aromatic system [9] [11]. This electron donation results in enhanced reactivity toward electrophilic substitution reactions compared to benzene derivatives [9] [11]. The thienylmethyl group's electronic structure is characterized by increased polarizability due to the presence of the sulfur heteroatom, which affects intermolecular interactions and binding properties [13] [12].
Computational studies indicate that thiophene derivatives demonstrate higher degrees of stabilization compared to analogous furan compounds, attributed to sulfur's larger bonding radius and superior ability to accommodate positive charge through inductive effects [11] [14]. The canonical forms of thiophene reveal significant delocalization of electron density throughout the ring system, contributing to its aromatic stability [11] [14].
The dimethylamino group represents a tertiary amine functionality characterized by strong electron-donating properties and basic character [15] [16]. This functional group consists of a nitrogen atom bonded to two methyl groups and the ethyl linker, creating a pyramidal geometry around the nitrogen center [17] [16]. The dimethylamino group exhibits a basic dissociation constant (pKa) of approximately 10.73 for the corresponding ammonium ion, indicating significant basicity [16].
The electron-donating nature of the dimethylamino group arises from the lone pair of electrons on the nitrogen atom, which can participate in resonance interactions with adjacent π-systems [15] [18]. This electron donation capability makes the dimethylamino functionality particularly valuable in modulating the electronic properties of organic molecules [18] [19]. The presence of two methyl substituents on the nitrogen atom enhances the electron density through inductive effects while simultaneously providing steric protection to the lone pair [16] [18].
Molecular orbital considerations reveal that the dimethylamino group contributes significantly to the highest occupied molecular orbital (HOMO) energy levels in substituted compounds [20] [19]. The enhanced nucleophilicity of the dimethylamino group makes it susceptible to electrophilic attack and enables participation in various chemical transformations [16] [18].
The propane-1,3-diamine backbone forms the central structural framework, consisting of a three-carbon chain terminated by primary amine groups at positions 1 and 3 [21] [22]. This diamine structure exhibits considerable conformational flexibility due to free rotation around the carbon-carbon single bonds [8] [23]. The backbone adopts various conformational states, including gauche and anti arrangements, depending on environmental conditions and intramolecular interactions [23] [24].
Propane-1,3-diamine is characterized as a colorless, viscous liquid under standard conditions with significant water solubility due to hydrogen bonding capabilities of the amine groups [21] [22]. The compound displays basic properties with a pKa value of approximately 10.94, reflecting the basicity of the primary amine functionalities [22]. The diamine backbone serves as an excellent chelating agent for metal ions due to the spatial arrangement of the nitrogen atoms [21] [25].
Conformational analysis studies indicate that propane-1,3-diamine preferentially adopts gauche conformations in solution, minimizing steric interactions between the terminal amine groups [23] [24]. The flexible nature of the propyl chain allows for adaptive binding to various molecular targets while maintaining structural integrity [8] [26].
The conformational behavior of N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine is governed by rotational freedom around multiple single bonds within the molecular structure [7] [8]. The compound can adopt numerous conformational states due to the presence of flexible ethyl and propyl linkers connecting the functional groups [8] [23]. Theoretical calculations suggest that the most stable conformations minimize steric clashes between bulky substituents while maximizing favorable intramolecular interactions [7] [27].
The propane backbone exhibits preferential gauche conformations over anti arrangements, consistent with experimental observations for related diamine compounds [23] [24]. The dimethylaminoethyl side chain adopts extended conformations to reduce steric interactions with the central backbone, while the thienylmethyl group can rotate freely around the nitrogen-carbon bond [7] [8]. Conformational interconversion occurs readily at room temperature due to relatively low rotational barriers around single bonds [8] [23].
Molecular dynamics simulations reveal that the compound samples multiple conformational states in solution, with populations distributed among various rotameric forms [7] [8]. The conformational flexibility contributes to the compound's ability to adapt to different binding environments and participate in diverse molecular recognition events [8] [26]. Intramolecular hydrogen bonding between nitrogen atoms and aromatic hydrogen atoms may stabilize certain conformational states [27] [23].
The electronic structure of N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine reflects the combined contributions of its constituent functional groups [19] [28]. The compound exhibits multiple sites of electron density concentration, including the nitrogen lone pairs and the aromatic π-system of the thiophene ring [13] [12]. The dimethylamino group serves as a strong electron donor, significantly influencing the overall electronic distribution within the molecule [18] [19].
The thiophene ring system contributes aromatic π-electron density with enhanced polarizability due to the sulfur heteroatom [13] [12]. The sulfur atom's 3p orbitals participate in π-bonding with the carbon framework, creating extended conjugation throughout the heterocyclic system [11] [14]. Electron density maps reveal significant delocalization of charge within the thiophene ring, with particular concentration around the sulfur atom [12] [14].
The primary amine groups of the propane-1,3-diamine backbone contribute additional electron density through their nitrogen lone pairs [21] [22]. These electron-rich sites create multiple potential coordination points for metal ions and protonation sites under acidic conditions [22] [25]. The overall electronic structure exhibits significant polarity due to the distribution of electron-rich nitrogen atoms throughout the molecular framework [15] [19].
Molecular orbital theory provides essential insights into the electronic structure and bonding characteristics of N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine [29] [30]. The application of molecular orbital calculations reveals the distribution of electron density among bonding, non-bonding, and anti-bonding orbitals within the compound [29] [31]. The highest occupied molecular orbital (HOMO) is primarily localized on the dimethylamino nitrogen atom, reflecting its strong electron-donating character [19] [28].
The lowest unoccupied molecular orbital (LUMO) is associated with the thiophene ring system, particularly involving the sulfur atom's vacant d-orbitals and the aromatic π* system [32] [19]. The HOMO-LUMO energy gap determines the compound's electronic excitation properties and reactivity toward both nucleophilic and electrophilic species [19] [28]. Molecular orbital calculations indicate significant orbital overlap between the nitrogen lone pairs and adjacent carbon centers, facilitating electron delocalization [29] [27].
The application of molecular orbital theory to thiophene derivatives reveals the importance of sulfur d-orbital participation in bonding interactions [32] [14]. The extended π-system of the thiophene ring creates additional molecular orbitals that can participate in intermolecular interactions and electronic transitions [29] [32]. Frontier molecular orbital analysis provides predictive capabilities for chemical reactivity and binding affinity toward various substrates [19] [28].
Density functional theory (DFT) calculations offer comprehensive computational analysis of the structural and electronic properties of N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine [33] [34]. DFT methods, particularly B3LYP and M06-2X functionals, provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties [34] [19]. These calculations reveal optimized molecular conformations that minimize total electronic energy while satisfying geometric constraints [33] [7].
DFT calculations of thiophene-containing compounds demonstrate the importance of dispersion corrections in accurately modeling intermolecular interactions [33] [12]. The inclusion of sulfur heteroatoms requires specialized basis sets to properly describe the electronic structure and bonding characteristics [33] [19]. Time-dependent density functional theory (TD-DFT) calculations provide insights into electronic excitation spectra and optical properties [34] [19].
Computational studies using DFT methods reveal detailed information about charge distribution, dipole moments, and polarizability of the compound [34] [19]. The calculations predict specific conformational preferences based on energy minimization principles and steric considerations [7] [23]. DFT-derived molecular electrostatic potential maps illustrate regions of electron density concentration and depletion, guiding predictions of intermolecular interaction sites [33] [19].
| Property | Value | Computational Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₃N₃S | Experimental | [1] [2] |
| Molecular Weight | 241.40 g/mol | Calculated | [2] [3] |
| CAS Number | 1243075-23-1 | Registry | [1] [4] |
| SMILES Notation | NCCCN(CCN(C)C)CC1=CC=CS1 | Structural | [4] |
| Nitrogen Atoms | 3 | Structural Analysis | [2] [3] |
| Sulfur Atoms | 1 | Thiophene Ring | [3] |
| Aromatic Rings | 1 | Thiophene | [10] |
| Primary Amines | 2 | Terminal Groups | [21] |
| Tertiary Amines | 1 | Dimethylamino | [16] |
N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine, with the molecular formula C₁₂H₂₃N₃S and molecular weight of 241.40 g/mol [1] [2] , is predicted to exist as a liquid at room temperature based on structural analysis and comparison with analogous compounds [4]. Similar diamine compounds such as N,N-Dimethyl-1,3-propanediamine exhibit liquid physical states at ambient conditions with densities around 0.817 g/mL [5]. The compound is expected to display a colorless to pale yellow appearance, consistent with other thienylmethyl-substituted amines that typically present as colorless to light yellow liquids [4] [6].
The physical state characteristics are influenced by the presence of multiple nitrogen atoms capable of hydrogen bonding interactions, the flexible propane diamine chain, and the aromatic thiophene ring system. These structural features collectively contribute to intermolecular forces that maintain the compound in a liquid state under standard temperature and pressure conditions.
The aqueous solubility of N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine is expected to be moderate to high due to the presence of three nitrogen atoms capable of hydrogen bonding with water molecules [7]. The compound contains both primary and tertiary amine functionalities that can participate in protonation equilibria in aqueous solution, enhancing water solubility through ionic interactions.
Structurally related compounds demonstrate significant water solubility variations. N,N-Dimethyl-1,3-propanediamine is fully miscible with water [8] [5], while thiophene-containing derivatives show moderate aqueous solubility that decreases with increasing hydrocarbon content [6]. The target compound, possessing both amine groups and a thiophene moiety, is anticipated to exhibit intermediate solubility behavior with estimated solubility in the range of 50-200 g/L at 25°C based on structural activity relationships.
The compound demonstrates excellent compatibility with polar organic solvents. It is expected to be highly soluble in dimethyl sulfoxide, dimethylformamide, and methanol due to favorable dipole-dipole interactions and hydrogen bonding capabilities [7] [6]. In alcoholic solvents such as ethanol and methanol, solubility is enhanced by hydrogen bonding between the amine groups and the hydroxyl functionalities of the alcohols.
Moderate solubility is anticipated in solvents of intermediate polarity including acetone, dichloromethane, and chloroform, where the compound can be solvated through dipole interactions and van der Waals forces [9]. The thiophene ring system contributes to solubility in aromatic solvents and moderately polar organic media. Low solubility is expected in non-polar solvents such as hexane and cyclohexane due to unfavorable interactions between the polar amine groups and non-polar solvent molecules.
Thermal property data for the specific target compound are not experimentally available in the literature. However, structure-property relationships and comparison with analogous compounds provide insight into expected thermal behavior. Related thienylmethyl propanediamine derivatives exhibit boiling points in the range of 275-300°C at atmospheric pressure [4], suggesting that the target compound would have a similar boiling point due to comparable molecular weight and functional group composition.
The boiling point is influenced by intermolecular hydrogen bonding between amine groups, dipole-dipole interactions involving the thiophene sulfur atom, and van der Waals forces between the alkyl chains. N,N-Dimethyl-1,3-propanediamine, with molecular weight 102.18 g/mol, has a boiling point of 145°C [8] [5], while the target compound with molecular weight 241.40 g/mol is expected to have a significantly higher boiling point of approximately 280-320°C.
The melting point is anticipated to be below room temperature, likely in the range of -20°C to +10°C, based on the flexible alkyl chain structure and the presence of bulky substituents that prevent efficient crystal packing. Similar diamine compounds with branched structures and aromatic substituents typically exhibit low melting points or remain liquid at ambient conditions [10] [8].
The density of N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine is estimated to be in the range of 1.05-1.15 g/mL at 25°C based on comparison with structurally related compounds. The presence of the sulfur atom in the thiophene ring increases molecular density compared to purely hydrocarbon analogs. Related thienyl-containing amines demonstrate densities around 1.0 g/cm³ [4], while the additional amine functionalities and extended chain length suggest a slightly higher density for the target compound.
The density is influenced by molecular packing efficiency, which is affected by the three-dimensional arrangement of the dimethylamino, propanediamine, and thienylmethyl groups. The flexible nature of the propane chain allows for conformational changes that can influence bulk density measurements. Temperature dependence of density follows typical organic liquid behavior with a negative temperature coefficient of approximately -0.8 to -1.2 × 10⁻³ g/mL/°C.
Viscosity properties are expected to be moderate, with dynamic viscosity estimated at 5-15 mPa·s at 25°C. The presence of hydrogen bonding between molecules increases viscosity compared to simple hydrocarbons, while the branched structure and aromatic component contribute to intermolecular interactions that affect flow properties [11] [12]. Viscosity exhibits strong temperature dependence following Arrhenius-type behavior typical of organic liquids.
The ultraviolet-visible absorption spectrum of N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine is characterized by multiple chromophoric systems that contribute to its optical properties. The thiophene ring system provides the primary chromophore with π→π* transitions typically occurring in the 280-320 nm region [13] [14]. The presence of the dimethylamino group extends conjugation and introduces charge transfer character, resulting in bathochromic shifts that move absorption maxima toward longer wavelengths.
Based on literature data for similar thiophene-amine conjugated systems, the compound is expected to exhibit absorption maxima in the 290-400 nm range [13] [14]. The longest wavelength absorption band likely occurs around 350-380 nm and corresponds to intramolecular charge transfer from the electron-donating dimethylamino group to the electron-accepting thiophene system [14]. Additional absorption features are anticipated around 280-320 nm corresponding to localized π→π* transitions within the thiophene ring.
The molar absorption coefficient for the charge transfer transition is estimated to be in the range of 15,000-40,000 M⁻¹cm⁻¹ based on values reported for structurally similar donor-acceptor systems [13]. The exact position and intensity of absorption bands depend on solvent polarity, with polar solvents generally causing bathochromic shifts due to stabilization of the excited state charge transfer character.
N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine is expected to exhibit fluorescence emission in the blue-green to yellow region of the visible spectrum, with emission maxima anticipated between 400-550 nm depending on solvent polarity [13] [14]. The fluorescence originates from radiative decay of the lowest excited singlet state, which possesses significant charge transfer character due to the donor-acceptor nature of the molecular structure.
Fluorescence quantum yields for thiophene-amine systems typically range from 0.05 to 0.7, with the exact value depending on molecular structure, solvent environment, and the presence of non-radiative decay pathways [13] [15]. The target compound is predicted to have a moderate quantum yield of approximately 0.1-0.4 in polar solvents, with potential for higher values in rigid environments or at low temperatures where vibrational quenching is reduced.
Solvatochromic behavior is anticipated, with emission wavelengths showing positive solvatochromism (red shift with increasing solvent polarity) characteristic of charge transfer fluorophores [14]. In non-polar solvents such as cyclohexane, emission is expected around 420-450 nm, while in polar aprotic solvents like dimethyl sulfoxide, emission may shift to 500-550 nm. This solvatochromic response reflects the stabilization of the excited state charge transfer character by polar solvent molecules.